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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991 Get Quote

Executive Summary
4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a critical diaryl ether intermediate used

primarily in the development of agrochemicals (specifically protoporphyrinogen oxidase

inhibiting herbicides) and pharmaceutical scaffolds (e.g., AKR1C3 inhibitors). This guide

provides a rigorous technical analysis of its synthesis, prioritizing a scalable Nucleophilic

Aromatic Substitution (

) protocol over traditional Ullmann coupling. It includes detailed experimental workflows,
mechanistic insights, and characterization data to support research and development efforts.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
The compound consists of a benzoic acid moiety linked via an ether bridge to a 3-chlorophenyl

ring. The meta-chlorine substitution pattern confers specific lipophilic and electronic properties

distinct from its para-substituted analogues.

Table 1: Physicochemical Data Profile[6]
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Property Value / Description

IUPAC Name 4-(3-Chlorophenoxy)benzoic acid

CAS Registry Number 1145-58-0

Molecular Formula

Molecular Weight 248.66 g/mol

Physical State Solid (typically off-white to tan powder)

Solubility
Soluble in DMSO, DMF, MeOH, EtOH; Sparingly

soluble in water

pKa (Predicted) ~4.0 - 4.2 (Carboxylic acid)

LogP (Predicted) ~3.8 - 4.2 (Lipophilic)

Synthetic Strategy & Logic
Route Selection: vs. Ullmann Coupling
Historically, diaryl ethers were synthesized via Ullmann Coupling (copper-catalyzed reaction of

phenols with aryl halides at high temperatures).[1] However, for 4-(3-Chlorophenoxy)benzoic
acid, a Nucleophilic Aromatic Substitution (

) strategy is superior for the following reasons:

Activation: The para-electron-withdrawing group (nitrile or ester) on the electrophile activates

the ring for nucleophilic attack, making the harsh conditions of Ullmann coupling (200°C+, Cu

catalyst) unnecessary.

Atom Economy & Yield: The

reaction proceeds with high regioselectivity and yield under milder conditions (80-100°C).

Purification: Avoids copper waste and tedious removal of heavy metal residues.

Primary Protocol: Two-Step Sequence
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The recommended pathway involves the coupling of 3-chlorophenol with 4-fluorobenzonitrile,

followed by alkaline hydrolysis of the nitrile to the carboxylic acid.

Step 1: Ether Formation (

)
Reagents: 3-Chlorophenol, 4-Fluorobenzonitrile, Potassium Carbonate (

), DMF (or DMSO). Mechanism: The phenoxide ion attacks the 4-position of the benzonitrile,
forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

Step 2: Hydrolysis
Reagents: Sodium Hydroxide (NaOH), Ethanol/Water, Reflux. Transformation: Conversion of

the nitrile (-CN) to the carboxylate (-COO⁻), followed by acidification to the free acid (-COOH).

Visualized Workflow
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Figure 1: Optimized synthetic workflow for 4-(3-Chlorophenoxy)benzoic acid via

coupling.

Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Chlorophenoxy)benzonitrile

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser

under an inert atmosphere (

or Ar).
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Charging: Add 3-chlorophenol (1.0 equiv, e.g., 12.8 g) and 4-fluorobenzonitrile (1.05 equiv,

12.7 g) to the flask.

Solvent & Base: Dissolve in anhydrous DMF (Dimethylformamide, 5-10 volumes). Add

anhydrous

(1.5 equiv, granular).

Note: Granular

is preferred over powder to prevent caking, though powder reacts faster.

Reaction: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1)

or HPLC. The limiting reagent (3-chlorophenol) should be consumed.

Workup:

Cool to room temperature.[2]

Pour into ice-water (500 mL). The product usually precipitates as a solid.

Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with water and brine, dry

over

, and concentrate.

Yield: Typically 85-95%.

Step 2: Hydrolysis to 4-(3-Chlorophenoxy)benzoic acid
Reaction: Suspend the nitrile intermediate from Step 1 in Ethanol (5 volumes). Add 20%

NaOH aqueous solution (3-4 equiv).

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. The suspension should clear as the salt

forms.

Checkpoint: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) by IR or starting

material by HPLC.
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Isolation:

Concentrate the ethanol under reduced pressure.

Dilute the residue with water.

Acidification: Slowly add 6N HCl with stirring until pH ~1-2. The carboxylic acid will

precipitate.

Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Toluene if necessary

to achieve >98% purity.

Mechanistic Analysis ( )
The success of this synthesis relies on the stabilization of the anionic intermediate. The

electron-withdrawing nitrile group at the para position of the fluorobenzene ring lowers the

energy of the transition state (Meisenheimer complex), facilitating the displacement of the

fluoride leaving group.

Reactants:
Phenoxide + Ar-F

Meisenheimer Complex
(Resonance Stabilized)

Nucleophilic Attack Products:
Diaryl Ether + F-

Elimination of F-

Click to download full resolution via product page

Figure 2: Simplified mechanistic pathway of the key ether formation step.

Characterization Guidelines
To validate the structure of the synthesized compound, the following spectral features should

be observed:

1H NMR (DMSO-d6, 400 MHz):

12.8-13.0 ppm (br s, 1H): -COOH proton.

7.9-8.0 ppm (d, 2H): Protons ortho to the carboxyl group (benzoic ring).

7.0-7.1 ppm (d, 2H): Protons ortho to the ether linkage (benzoic ring).
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6.9-7.4 ppm (m, 4H): Protons on the 3-chlorophenyl ring (multiplet pattern due to meta-
substitution).

IR Spectroscopy:

Broad absorption ~2500-3300 cm⁻¹ (O-H stretch of acid).

Strong band ~1680-1700 cm⁻¹ (C=O stretch).

Absence of nitrile peak at ~2230 cm⁻¹.

Mass Spectrometry (ESI-):

[M-H]⁻ peak at m/z ~247.

Applications & Safety
Applications

Agrochemicals: This compound serves as a vital intermediate for diphenylether herbicides

(analogous to acifluorfen and lactofen), which act by inhibiting protoporphyrinogen oxidase

(PPO).

Pharmaceuticals: It is investigated as a scaffold for AKR1C3 inhibitors (Aldo-keto reductase

family), relevant in hormone-dependent diseases like prostate cancer [1].

Materials Science: Used as a monomeric building block for high-performance

polyetherketones (PEK) and polysulfones.

Safety Considerations
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

Handling: Use standard PPE (gloves, goggles, fume hood).

Storage: Store in a cool, dry place. Stable under normal laboratory conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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